molecular formula C12H20N2O6 B557134 (S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 161561-83-7

(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B557134
CAS No.: 161561-83-7
M. Wt: 288.3 g/mol
InChI Key: AUPOSBLDRPESJX-QMMMGPOBSA-N
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Description

(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is a compound that features both allyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the protection of amino acids. The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The allyloxycarbonyl (Alloc) group can be introduced using allyl chloroformate under similar conditions .

Industrial Production Methods

Industrial production methods for such compounds often involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various types of reactions, including:

    Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA) and removal of the Alloc group using palladium catalysts.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the protected amine groups are involved.

Common Reagents and Conditions

    Deprotection: TFA for Boc removal, and palladium catalysts for Alloc removal.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions are the deprotected amino acids or substituted derivatives, depending on the specific reaction conditions used .

Scientific Research Applications

(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid involves the protection and deprotection of amine groups. The Boc and Alloc groups protect the amine functionalities during synthetic transformations, preventing unwanted side reactions. The deprotection step releases the free amine, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butoxycarbonyl-L-alanine: Similar in having a Boc protecting group.

    N-Allyloxycarbonyl-L-alanine: Similar in having an Alloc protecting group.

Uniqueness

(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique in that it contains both Boc and Alloc protecting groups, allowing for selective deprotection and functionalization. This dual protection strategy provides greater flexibility in synthetic applications compared to compounds with only one type of protecting group .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O6/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPOSBLDRPESJX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420698
Record name N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161561-83-7
Record name N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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